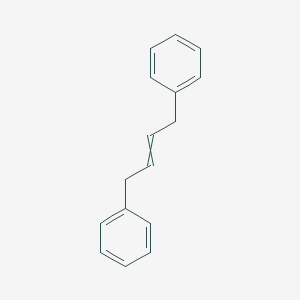

o-Benzylallylbenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13657-49-3 |

|---|---|

Molecular Formula |

C16H16 |

Molecular Weight |

208.3 g/mol |

IUPAC Name |

4-phenylbut-2-enylbenzene |

InChI |

InChI=1S/C16H16/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-12H,13-14H2 |

InChI Key |

CTYOBVWQEXIGRQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC=CCC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CC=CCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for O Benzylallylbenzene

Conventional Organic Synthesis Approaches to o-Benzylallylbenzene

Conventional methods for the formation of carbon-carbon bonds, particularly those involving organometallic reagents, provide a foundational framework for the synthesis of this compound. These routes often involve multiple steps and require careful optimization to achieve desirable yields.

Multi-Step Synthesis Pathways

A plausible and commonly employed strategy for constructing the this compound framework is through a Grignard reaction. This multi-step approach involves the preparation of an organometallic nucleophile and its subsequent reaction with a suitable electrophile.

One potential pathway commences with the formation of a Grignard reagent from an ortho-substituted benzyl (B1604629) halide. For instance, o-bromobenzyl bromide can be reacted with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to generate the corresponding Grignard reagent, (o-bromobenzyl)magnesium bromide. However, a more direct and efficient precursor would be o-allylbenzyl bromide. The synthesis of this intermediate could be envisioned starting from o-toluic acid, which can be reduced to o-methylbenzyl alcohol. Subsequent bromination would yield o-methylbenzyl bromide. The next key step would be the introduction of the allyl group. This could be achieved via a cross-coupling reaction or by forming an organometallic species from o-methylbenzyl bromide and reacting it with an allyl halide.

A more straightforward conceptual approach involves the reaction of an ortho-functionalized aryl Grignard reagent with an allyl halide. For example, starting from o-chlorotoluene, a Grignard reagent, o-tolylmagnesium chloride (PubChem CID: 118563), can be prepared by reacting it with magnesium. americanelements.comnih.gov This organometallic intermediate can then be reacted with allyl chloride (PubChem CID: 7850) or allyl bromide (PubChem CID: 7841) to furnish o-allyltoluene. nih.govwikipedia.orgwikipedia.org The final step would involve the benzylic bromination of o-allyltoluene using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator to form o-allylbenzyl bromide. This key intermediate can then undergo a coupling reaction.

Alternatively, a more direct coupling involves the reaction of a benzyl Grignard reagent with an allyl halide. For instance, benzylmagnesium chloride could be coupled with o-chloroallybenzene. However, controlling the regioselectivity in such reactions can be challenging.

A more controlled multi-step synthesis could involve the following sequence:

Preparation of o-allylphenylmagnesium bromide : This can be synthesized from o-bromoallylbenzene and magnesium turnings in an anhydrous solvent like THF.

Reaction with a benzylating agent : The prepared Grignard reagent can then be reacted with a benzyl halide, such as benzyl bromide, to yield this compound.

Evaluation of Synthetic Route Efficiency and Yield Optimization

Side reactions can also diminish the yield. For instance, during the preparation of allylmagnesium bromide (PubChem CID: 74413) from allyl bromide and magnesium, a Wurtz-type coupling can occur, leading to the formation of 1,5-hexadiene (B165246) as a byproduct. nih.govnih.gov Careful control of reaction temperature is crucial to minimize this side reaction.

Yield optimization for the coupling step depends on the reactivity of both the Grignard reagent and the electrophile. The choice of solvent can also play a significant role; THF is often preferred over diethyl ether for its higher boiling point and better solvating properties for the Grignard reagent. The use of additives, such as lithium salts, can sometimes enhance the reactivity of Grignard reagents.

Catalytic Strategies for this compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The construction of the this compound scaffold can benefit significantly from various catalytic strategies that facilitate the formation of the key carbon-carbon bond.

Homogeneous Catalysis in Carbon-Carbon Bond Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a powerful toolkit for the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard.

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound with an organohalide. nih.gov A plausible route to this compound via Suzuki coupling would involve the reaction of an ortho-substituted benzyl halide, such as o-bromobenzyl bromide (PubChem CID: 76965), with an allylboronic acid or its ester derivative, like allylboronic acid pinacol (B44631) ester (PubChem CID: 2763171). acs.orglabsolu.cafishersci.comnih.govfishersci.co.uk The reaction is typically catalyzed by a palladium(0) complex with phosphine (B1218219) ligands and requires a base to activate the boronic acid.

Stille Coupling : The Stille reaction couples an organotin compound with an organohalide, also catalyzed by palladium. wikipedia.orgsigmaaldrich.comsigmaaldrich.com The synthesis of this compound could be achieved by reacting an allyltin (B8295985) reagent, such as allyltributylstannane, with o-bromobenzyl bromide. Stille reactions are known for their tolerance to a wide range of functional groups, though the toxicity of organotin compounds is a significant drawback.

Rhodium-Catalyzed C-H Activation/Allylation : More recent advancements include rhodium-catalyzed reactions that can directly functionalize a C-H bond. acs.orgresearchgate.netnih.govbeilstein-journals.org A potential strategy for this compound could involve the directed ortho-C-H allylation of a benzyl derivative. For example, a directing group on the benzyl moiety could facilitate the selective introduction of an allyl group at the ortho position using an appropriate allylating agent and a rhodium catalyst.

Heterogeneous and Hybrid Catalytic Systems for Alkenylation and Benzylation

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. nih.gov For the synthesis of this compound, heterogeneous catalysts could be employed for either the alkenylation or benzylation step.

For instance, a palladium-on-carbon (Pd/C) catalyst could potentially be used in a Heck-type reaction between an o-halobenzyl derivative and allyl alcohol or an allyl halide. The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. koha-ptfs.co.uknih.gov

Hybrid catalytic systems, which may involve a combination of homogeneous and heterogeneous components or a catalyst supported on a solid matrix, are also being developed. These systems aim to combine the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous ones. For example, a palladium complex could be immobilized on a polymer or silica (B1680970) support and used in a Suzuki or Heck coupling to synthesize this compound.

Stereoselective Catalysis in the Construction of this compound and its Stereoisomers

If the allyl group in this compound is substituted, a chiral center can be created, leading to the possibility of stereoisomers. The stereoselective synthesis of such chiral allylarenes is an active area of research.

Asymmetric catalytic methods can be employed to control the formation of a specific stereoisomer. For example, the use of chiral ligands on the metal catalyst in cross-coupling reactions can induce enantioselectivity. Rhodium-catalyzed asymmetric arylation of allylic compounds has been shown to produce chiral allylarenes with high enantioselectivity. nih.gov A reaction between an alkenyl sulfone and an aryltitanium reagent, catalyzed by a rhodium complex with a chiral BINAP ligand, can yield cine-substitution products with excellent enantiomeric excess. nih.gov

Similarly, stereoselective versions of the Suzuki-Miyaura and Heck reactions have been developed using chiral phosphine ligands on the palladium catalyst. These methods could potentially be adapted for the enantioselective synthesis of chiral derivatives of this compound. The Wacker-Tsuji oxidation of allylbenzenes, followed by enzymatic amination, represents a chemoenzymatic approach to chiral amine derivatives, showcasing the potential for stereocontrol in subsequent functionalization. uniovi.esresearchgate.net

Olefin Metathesis Approaches to this compound and Related Structures

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, enabling the construction of complex molecules through the catalytic cleavage and reformation of carbon-carbon double bonds. researchgate.net This family of reactions, catalyzed by transition metal complexes, primarily those of ruthenium and molybdenum, offers unique pathways for the formation of new olefinic products. scielo.bruwindsor.ca The main variants include ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). rsc.org For the synthesis of this compound and its analogues, RCM and CM present theoretically viable and synthetically attractive strategies.

Ring-Closing Metathesis (RCM) in Analogous Systems

Ring-closing metathesis is a powerful intramolecular reaction that forms cyclic olefins from acyclic dienes. While a direct synthesis of this compound via RCM of a specific precursor has not been prominently documented, the application of RCM to analogous systems provides significant insight into its potential. Research has demonstrated the efficacy of RCM in constructing cyclic structures from dienes bearing benzyl and allyl functionalities.

A notable example involves the synthesis of enantiopure cyclic dienes through the RCM of homoallylic benzylic alcohols that have an alkenyl group at the ortho-position of the aromatic ring. scielo.brscielo.br In these studies, second-generation Grubbs catalysts were effectively used, sometimes in the presence of an additive like 1,7-octadiene, to facilitate the cyclization. scielo.brscielo.br Similarly, structurally related N-tert-butanesulfinyl amino derivatives have undergone RCM under comparable conditions to produce the corresponding dienes in high yields. scielo.brscielo.br

These examples underscore the feasibility of employing RCM to form cyclic structures from precursors containing both benzyl and allyl moieties. The successful cyclization in these analogous systems suggests that a carefully designed acyclic diene precursor could potentially undergo RCM to form a cyclic intermediate, which could then be further elaborated to yield this compound. The efficiency of these reactions is often dependent on the catalyst choice, substrate structure, and reaction conditions. acs.org

Table 1: Examples of Ring-Closing Metathesis in Analogous Systems

| Precursor Type | Catalyst | Product Type | Reference |

| Homoallylic benzylic alcohols with ortho-alkenyl group | Grubbs 2nd Generation | Enantiopure cyclic dienes | scielo.brscielo.br |

| N-tert-butanesulfinyl amino derivatives with ortho-alkenyl group | Grubbs 2nd Generation | Cyclic dienes | scielo.brscielo.br |

| Polyoxygenated dienes | Grubbs' ruthenium benzylidene complex | Polyoxygenated macrocycles | acs.org |

Cross-Metathesis (CM) in Allylbenzene (B44316) Derivatization

Cross-metathesis involves the intermolecular exchange of alkylidene groups between two different olefins. uwindsor.ca This reaction is a highly attractive method for the derivatization of allylbenzene, as it allows for the direct formation of a new carbon-carbon bond at the allylic position. The synthesis of this compound could theoretically be achieved through the cross-metathesis of allylbenzene with a suitable benzyl-containing olefin.

Research has shown that allylbenzene can effectively participate in cross-metathesis reactions with a variety of partners. For instance, the CM of allylbenzene with electron-deficient olefins like acrylonitrile (B1666552) and acrolein has been successfully demonstrated. uwindsor.calookchem.com Furthermore, the cross-metathesis of allylbenzene with allyl halides, such as allyl bromide, has been reported, highlighting the functional group tolerance of modern metathesis catalysts. uwindsor.caresearchgate.net

The success of these reactions is often influenced by the choice of catalyst and the relative reactivity of the olefin partners. To minimize the undesired self-metathesis products, strategies such as using one olefin in excess have been employed. uwindsor.calookchem.com The development of highly active and selective catalysts, such as second and third-generation Grubbs catalysts and Hoveyda-Grubbs catalysts, has significantly expanded the scope of CM for the synthesis of functionalized molecules. uwindsor.caresearchgate.net While a direct, high-yield synthesis of this compound via CM is not extensively detailed in the reviewed literature, the existing examples of allylbenzene derivatization strongly support the viability of this approach.

Table 2: Examples of Cross-Metathesis with Allylbenzene

| Cross-Metathesis Partner | Catalyst | Product Type | Reference |

| Acrylonitrile, Acrolein | Grubbs Catalyst | Functionalized allylbenzenes | uwindsor.calookchem.com |

| Allyl Bromide | Hoveyda's Catalyst | Functionalized allyl bromides | uwindsor.caresearchgate.net |

| cis-1,4-Diacetoxy-2-butene | Ruthenium Benzylidene | Functionalized allylbenzenes | acs.org |

Electrochemical Synthesis of this compound and its Precursors

Electrochemical synthesis, or electrosynthesis, offers a green and powerful alternative to traditional synthetic methods by using electricity to drive chemical reactions. chim.itbeilstein-journals.org This approach can often be conducted under mild conditions and can reduce the need for stoichiometric reagents, thereby minimizing waste. chim.it While the direct electrochemical synthesis of this compound via a C-C bond formation is not prominently reported, the electrochemical functionalization of allylbenzene and its precursors is an area of active research.

An interesting example of the electrochemical modification of allylbenzene involves its reaction with N-hydroxyphthalimide. acs.org This process, conducted in an undivided electrochemical cell with a carbon felt anode and a platinum cathode, results in a cross-dehydrogenative C-O coupling. The reaction yields N-alkoxyphthalimides, demonstrating that the allylic position of allylbenzene can be functionalized electrochemically. acs.org This method provides a pathway to precursors that could potentially be converted to this compound through subsequent chemical steps.

The broader field of electrosynthesis includes various C-C bond-forming reactions that could be conceptually applied to the synthesis of this compound's precursors. For instance, the reductive coupling of benzyl halides is a known electrochemical process. scielo.br Theoretically, an electrochemical cross-coupling between a suitable benzyl species and an allylbenzene-derived species could be envisioned. The development of such a method would depend on controlling the electrode potentials to selectively generate the desired reactive intermediates and avoid polymerization or other side reactions. chim.itbeilstein-journals.org

Table 3: Electrochemical Reaction Involving Allylbenzene

| Reactants | Cell Type | Electrodes | Product | Reference |

| Allylbenzene, N-hydroxyphthalimide | Undivided | Anode: Carbon felt, Cathode: Platinum | 2-((3-Phenylallyl)oxy)isoindoline-1,3-dione and 2-((1-Phenylallyl)oxy)isoindoline-1,3-dione | acs.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes. mdpi.com For the synthesis of this compound and related compounds, the application of green chemistry principles focuses on areas such as the use of solvent-free conditions, maximizing atom economy, and the development of sustainable catalysts.

Solvent-Free and Atom-Economical Processes

Solvent-free synthesis is a key green chemistry approach that minimizes the use of volatile organic compounds, which are often hazardous and contribute to pollution. organic-chemistry.org Reactions can be carried out by grinding solids together, or by reacting neat liquids. For the synthesis of diarylalkanes, which are structurally related to this compound, solvent-free methods have been successfully developed. For example, the hydroarylation of styrenes with arenes catalyzed by InCl₃/SiO₂ can be performed under solvent-free conditions to produce 1,1-diarylalkanes in high yields. organic-chemistry.org

Atom economy, a concept developed by Barry Trost, is another fundamental principle of green chemistry. It measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. Reactions with high atom economy, such as addition reactions, are preferred as they generate minimal waste. In the context of this compound synthesis, a cross-coupling reaction that directly combines a benzyl and an allyl precursor would be more atom-economical than a multi-step synthesis involving protecting groups and generating stoichiometric byproducts.

Sustainable Reagent and Catalyst Development

The development of sustainable catalysts is crucial for greening chemical synthesis. This involves using catalysts that are derived from renewable resources, are non-toxic, and can be easily recovered and reused. mdpi.com Lignin (B12514952), an abundant biopolymer, has been explored as a renewable support for catalysts used in C-C bond-forming reactions. mdpi.com For example, palladium nanoparticles supported on lignin have been used as catalysts in Suzuki and Heck coupling reactions, which are important methods for creating C-C bonds. mdpi.com

The use of earth-abundant and non-toxic metals as catalysts is another important aspect of sustainable catalyst development. Nickel, for instance, is an inexpensive and less toxic alternative to precious metals like palladium and has shown great promise in catalyzing C-C bond-forming reactions, including the synthesis of allylbenzene derivatives. The development of nickel-catalyzed cross-coupling reactions between benzyl chlorides and unactivated alkenes provides a more sustainable route to functionalized allylbenzenes. Additionally, the use of green catalytic systems like I₂/DMSO for C-C bond formation represents a move towards more environmentally benign chemical processes. mdpi.com

Mechanistic Investigations of O Benzylallylbenzene Reactivity

Fundamental Mechanistic Principles Governing Transformations of o-Benzylallylbenzene

The transformations of this compound are governed by fundamental mechanistic principles rooted in the structure and electronic properties of the molecule. The presence of both an allyl group and a benzyl (B1604629) group on the benzene (B151609) ring provides multiple reactive sites. The reactivity is influenced by factors such as the stability of intermediates, the nature of the attacking reagents, and the reaction conditions.

Key mechanistic principles at play include:

Electrophilic Aromatic Substitution: The benzene ring is susceptible to attack by electrophiles. The benzyl and allyl substituents influence the regioselectivity of these reactions, directing incoming electrophiles to specific positions on the ring.

Reactions of the Allyl Group: The double bond in the allyl group can undergo various reactions, including addition reactions with electrophiles and radical species.

Benzylic Position Reactivity: The methylene (B1212753) group of the benzyl substituent is a benzylic position, which can be a site for radical halogenation or oxidation due to the resonance stabilization of the resulting benzylic radical.

Rearrangement Reactions: The carbon skeleton of this compound can undergo rearrangements, often driven by the formation of more stable carbocation intermediates. wikipedia.org

These principles dictate the course of reactions involving this compound, and a thorough understanding of them is essential for predicting and controlling the products of its transformations.

Detailed Reaction Pathway Elucidation for this compound

Elucidating the detailed reaction pathway of a chemical transformation involves a combination of kinetic studies, isotope labeling experiments, and the identification of transient species like reactive intermediates. researchgate.net These studies provide a comprehensive picture of how reactants are converted into products.

Kinetic Studies of this compound Reactions

Kinetic studies measure the rate of a reaction and how it is affected by changes in concentration of reactants, temperature, and other parameters. xiahepublishing.comnih.gov For reactions involving this compound, kinetic data can help determine the rate law, which in turn provides insights into the molecularity of the rate-determining step. libretexts.org For instance, a rate law that is first order in this compound and first order in a reagent would suggest a bimolecular rate-determining step. libretexts.org

Thermodynamic and kinetic studies, often aided by computational methods like Density Functional Theory (DFT), can predict cationic ordering and diffusion kinetics, providing a deeper understanding of the reaction landscape. rsc.orgrsc.org

Isotope Labeling Experiments for Mechanistic Insight

Isotope labeling is a powerful technique used to trace the fate of atoms during a chemical reaction. imist.ma By replacing an atom in this compound with one of its heavier, stable isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), chemists can follow the labeled atom's position in the product molecules. sigmaaldrich.com

This technique is invaluable for distinguishing between different possible mechanisms. For example, in a rearrangement reaction, isotope labeling can definitively show whether a particular group has migrated and to which position. nih.gov Crossover experiments, where a mixture of two isotopically labeled reactants is used, can determine whether a reaction is intramolecular (occurring within a single molecule) or intermolecular (involving fragments from different molecules). mvpsvktcollege.ac.in

Identification and Characterization of Reactive Intermediates

Many chemical reactions proceed through the formation of short-lived, highly reactive species known as reactive intermediates. researchgate.netallen.inslideshare.net These can include carbocations, carbanions, free radicals, and carbenes. allen.inslideshare.net The formation of these intermediates is often the result of bond cleavage, which can be homolytic (leading to radicals) or heterolytic (leading to ions). allen.in

For this compound, potential reactive intermediates include:

Carbocations: Formed by the addition of an electrophile to the allyl double bond or the benzene ring, or by the loss of a leaving group. allen.in The stability of carbocations follows the order: tertiary > secondary > primary. libretexts.org

Free Radicals: Generated by homolytic bond cleavage, for instance, at the benzylic position. libretexts.org The stability of radicals is also influenced by substitution. libretexts.org

Arenium Ions: These are cyclohexadienyl cations that act as intermediates in electrophilic aromatic substitution reactions. allen.in

Benzynes: Highly reactive intermediates that can be formed in some nucleophilic aromatic substitution reactions. egyankosh.ac.inmasterorganicchemistry.com

The direct observation and characterization of these intermediates can be challenging due to their transient nature. However, spectroscopic techniques and trapping experiments can provide evidence for their existence and role in the reaction mechanism. egyankosh.ac.in

Rearrangement Reactions Involving the this compound Scaffold

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to form a structural isomer of the original molecule. wiley-vch.debyjus.com These reactions often proceed through reactive intermediates and are driven by the formation of a more stable species.

1,2-Rearrangements within the Carbon Skeleton

A 1,2-rearrangement is a type of organic reaction where a substituent moves from one atom to an adjacent atom. wikipedia.org This process is often initiated by the formation of a reactive intermediate, such as a carbocation. wikipedia.org The driving force is typically the formation of a more stable intermediate; for example, a secondary carbocation may rearrange to a more stable tertiary carbocation. wikipedia.org

In the context of this compound, a 1,2-shift could involve the migration of an alkyl or aryl group. For instance, if a carbocation is generated on the allyl side chain, a 1,2-hydride shift or a 1,2-alkyl shift could occur to form a more stable carbocation. The wikipedia.org-Wittig rearrangement is a specific example of a 1,2-shift involving an ether, proceeding through a radical dissociation-recombination mechanism. organic-chemistry.org While not directly applicable to the hydrocarbon this compound, it illustrates the principles of 1,2-rearrangements.

Mechanistic studies, potentially including the use of radical trapping experiments and isotope labeling, can help elucidate the exact nature of these rearrangements, determining whether they proceed via a concerted mechanism or through discrete radical or ionic intermediates. chemrxiv.org

Pericyclic Rearrangements of this compound Derivatives

Pericyclic reactions are concerted processes that occur through a cyclic transition state. wikipedia.orglibretexts.org For a molecule with the structure of this compound, a type of imperial.ac.ukimperial.ac.uk-sigmatropic rearrangement could be envisaged, analogous to the well-known Cope and Claisen rearrangements. libretexts.orgimperial.ac.uk

A sigmatropic rearrangement involves the migration of a sigma bond across a pi system in an intramolecular fashion. wikipedia.org The Cope rearrangement specifically describes the imperial.ac.ukimperial.ac.uk-sigmatropic rearrangement of a 1,5-diene. imperial.ac.ukucalgary.ca The Claisen rearrangement is a similar process involving an allyl vinyl ether or an allyl aryl ether, which rearranges upon heating to form a γ,δ-unsaturated carbonyl compound or an o-allylphenol, respectively. imperial.ac.ukunacademy.comorganic-chemistry.org

These rearrangements proceed through a highly ordered, cyclic six-membered transition state, often preferring a chair-like conformation to minimize steric hindrance. libretexts.orgresearchgate.net The reaction is thermally allowed and proceeds suprafacially. imperial.ac.uk For derivatives of this compound, particularly those containing a hydroxyl group on the benzyl moiety that could form an ether linkage, a Claisen-type rearrangement would be a plausible transformation. Similarly, modifications to the allyl or benzyl groups that create a 1,5-diene system could potentially lead to a Cope-type rearrangement. imperial.ac.uk

Catalyzed Rearrangements of this compound

The isomerization of allylbenzenes to the corresponding (propen-1-yl)benzenes is a well-documented transformation, typically facilitated by transition metal catalysts. researchgate.netthieme-connect.com This reaction involves the migration of the carbon-carbon double bond from the terminal position of the allyl group to an internal position, forming a more thermodynamically stable conjugated system.

Various transition metals, including iron, cobalt, rhodium, palladium, and iridium, have been shown to catalyze this type of isomerization. osti.govchemrxiv.orgnih.gov For instance, cobalt complexes can catalyze the isomerization of terminal alkenes by one position. organic-chemistry.org Iron-based catalysts have also been developed for the double-bond transposition in allylbenzene (B44316) and its derivatives, often proceeding with high stereoselectivity for the E-isomer. chemrxiv.org The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the rearrangement. nih.gov While specific studies on this compound are not detailed in the provided results, it is chemically reasonable to expect that it would undergo similar catalyzed isomerizations to form o-benzyl-(propen-1-yl)benzene isomers.

Table 1: General Catalysts for Allylbenzene Isomerization

| Catalyst Type | Metal | Typical Reaction | Reference |

|---|---|---|---|

| Metal Hydride Complexes | Fe, Co, Ru, Rh, Pd, Ir | Positional Isomerization | researchgate.netosti.govchemrxiv.org |

| Pincer Complexes | Ir, Co | Selective Isomerization | nih.govacs.org |

Mechanistic Aspects of Catalytic Transformations of this compound

The mechanisms of transition-metal-catalyzed alkene isomerization are generally understood to proceed through one of two primary pathways: the metal-hydride addition-elimination mechanism or a π-allyl mechanism.

Metal-Hydride Mechanism: This is the most common pathway for the isomerization of allylbenzenes. osti.gov It involves the following key steps:

Formation of a Metal-Hydride Species: An active metal-hydride (M-H) catalyst is generated in situ.

Hydrometalation: The catalyst adds across the double bond of the allyl group. For an allylbenzene, this addition can occur in a Markovnikov or anti-Markovnikov fashion, leading to different organometallic intermediates.

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the metal center is eliminated, reforming a double bond in a new position and regenerating the metal-hydride catalyst. Repetition of this sequence allows the double bond to "walk" along the carbon chain until the most thermodynamically stable isomer is formed.

π-Allyl Mechanism: In this pathway, the catalyst coordinates to the alkene and facilitates the abstraction of an allylic proton, forming a π-allyl metal complex. The subsequent re-addition of a hydride to the opposite end of the allyl system results in the isomerized alkene. This mechanism is also common for catalysts like palladium. acs.org

Recent studies on iron-catalyzed isomerizations have proposed alternative mechanisms involving cooperative action between the metal center and a ligand, facilitating a 1,3-proton transfer without a formal metal-hydride intermediate. chemrxiv.org In such a case, an allylic proton is abstracted by a basic ligand, followed by protonation at the terminal carbon of the original double bond, mediated by the metal complex. Computational and experimental studies, including kinetic analysis and isotope labeling, are crucial for elucidating the precise operative mechanism for a given catalyst system. chemrxiv.org

Spectroscopic Analysis and Structural Elucidation of O Benzylallylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy of o-Benzylallylbenzene

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. savemyexams.com By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy is a fundamental technique used to determine the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. savemyexams.com In a hypothetical ¹H NMR spectrum of this compound, one would expect to see distinct signals corresponding to the aromatic protons of the two benzene (B151609) rings and the protons of the allyl and benzyl (B1604629) groups. The integration of these signals would provide the relative number of protons in each unique environment. Furthermore, spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which reveal the connectivity of the hydrogen atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.0 - 7.5 | Multiplet |

| Aromatic (C₆H₄) | 7.0 - 7.5 | Multiplet |

| Benzylic (-CH₂-) | ~4.0 | Singlet |

| Allylic (-CH₂-CH=CH₂) | ~3.4 | Doublet |

| Vinylic (-CH=CH₂) | 5.8 - 6.1 | Multiplet |

| Vinylic (=CH₂) | 5.0 - 5.2 | Multiplet |

Note: This table represents predicted values based on known chemical shift ranges for similar functional groups and is for illustrative purposes. Actual experimental data is required for definitive assignment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. chemistrysteps.com Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp², sp) and its bonding environment. libretexts.org For instance, the sp² hybridized carbons of the aromatic rings and the double bond would resonate at a lower field (higher ppm) compared to the sp³ hybridized carbons of the benzyl and allyl methylene (B1212753) groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C₆H₅ & C₆H₄) | 125 - 145 |

| Vinylic (-CH=CH₂) | 135 - 140 |

| Vinylic (=CH₂) | 115 - 120 |

| Benzylic (-CH₂-) | 35 - 45 |

| Allylic (-CH₂-) | 30 - 40 |

Note: This table represents predicted values based on known chemical shift ranges for similar functional groups and is for illustrative purposes. Actual experimental data is required for definitive assignment.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are invaluable for establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are spin-spin coupled. For this compound, cross-peaks would be observed between the protons of the allyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded carbon and hydrogen atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the benzyl group to the ortho position of the allylbenzene (B44316) moiety.

Mass Spectrometry (MS) of this compound

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the exact molecular formula of a compound. For this compound (C₁₆H₁₆), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Identification

Hyphenated techniques, which combine a separation method with mass spectrometry, are powerful tools for the analysis of complex mixtures and the confirmation of compound identity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS separates volatile compounds before they are introduced into the mass spectrometer. This technique would be suitable for analyzing the purity of a this compound sample. The resulting mass spectrum for the separated compound would show a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern that can be used for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for the analysis of a wider range of compounds, including those that are not volatile enough for GC. It separates compounds in a liquid phase before they are ionized and analyzed by the mass spectrometer. LC-MS could also be employed to assess the purity of this compound and to identify it based on its retention time and mass spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. iucr.orglibretexts.org The IR spectrum of this compound is expected to exhibit a combination of absorption bands characteristic of its constituent parts: an ortho-disubstituted benzene ring, a monosubstituted benzene ring (from the benzyl group), and an allyl group.

The primary vibrational modes anticipated for this compound are detailed below and summarized in the accompanying data table.

Aromatic C-H Stretching: The presence of two distinct aromatic rings—one ortho-disubstituted and one monosubstituted—would result in C-H stretching vibrations appearing at wavenumbers slightly above 3000 cm⁻¹. openstax.orglibretexts.org Typically, these bands are found in the region of 3100-3000 cm⁻¹. spcmc.ac.in

Aliphatic C-H Stretching: The methylene (-CH₂-) bridge of the benzyl group and the sp³-hybridized carbons of the allyl group will show C-H stretching absorptions in the 2960-2850 cm⁻¹ range. libretexts.org

C=C Stretching (Alkene): The carbon-carbon double bond of the allyl group is expected to produce a characteristic stretching absorption band around 1645 cm⁻¹. libretexts.org The intensity of this band can sometimes be weak.

C=C Stretching (Aromatic): The carbon-carbon stretching vibrations within the benzene rings give rise to a series of bands, typically of medium to strong intensity, in the 1600-1450 cm⁻¹ region. openstax.orglibretexts.org Common absorptions are expected near 1600, 1580, 1500, and 1450 cm⁻¹. spcmc.ac.in

Out-of-Plane (OOP) C-H Bending: These are highly diagnostic bands in the fingerprint region (below 1000 cm⁻¹) that can help determine the substitution pattern of the aromatic rings. openstax.org

For the ortho-disubstituted ring , a strong absorption band is anticipated in the 770-735 cm⁻¹ range. spcmc.ac.inquimicaorganica.org

For the monosubstituted ring of the benzyl group, two characteristic bands are expected: one between 770-730 cm⁻¹ and another between 710-690 cm⁻¹. spectroscopyonline.com

The allyl group also contributes to this region, with out-of-plane bending vibrations for a monosubstituted alkene typically appearing as strong bands around 990 cm⁻¹ and 910 cm⁻¹. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic | C-H Stretch | 3100-3000 | openstax.orglibretexts.orgspcmc.ac.in |

| Aliphatic (Benzyl -CH₂-, Allyl) | C-H Stretch | 2960-2850 | libretexts.org |

| Allyl | C=C Stretch | ~1645 | libretexts.org |

| Aromatic | C=C Ring Stretch | 1600-1450 | openstax.orglibretexts.orgspcmc.ac.in |

| Allyl (=CH₂) | Out-of-Plane C-H Bend | ~990 and ~910 | libretexts.org |

| Ortho-disubstituted Ring | Out-of-Plane C-H Bend | 770-735 | spcmc.ac.inquimicaorganica.org |

| Monosubstituted Ring | Out-of-Plane C-H Bend | 770-730 and 710-690 | spectroscopyonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. spcmc.ac.in This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as aromatic rings.

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the two benzene rings. Benzene itself exhibits three main absorption bands originating from π→π* transitions: a very intense primary band (E1) around 184 nm, a second primary band (E2) around 204 nm, and a much weaker, fine-structured secondary band (B-band) around 256 nm. spcmc.ac.in

When substituents are added to the benzene ring, these absorption bands can undergo a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). up.ac.za

E2-Band: For alkyl-substituted benzenes, the E2 band typically shifts to longer wavelengths. For this compound, with both allyl and benzyl substituents, a noticeable shift of the E2 band to a wavelength greater than 204 nm is expected.

B-Band: The B-band, which is characterized by fine structure in benzene, tends to lose this detailed structure upon substitution. spcmc.ac.in For this compound, this band would likely appear as a broad, less intense absorption in the 250-280 nm range. For example, benzylamine (B48309) exhibits an absorption maximum at 256 nm. sielc.com The combined effect of the ortho-allyl and benzyl groups would likely result in a broad absorption in a similar region.

| Transition Type | Chromophore | Expected λmax (nm) | Reference |

|---|---|---|---|

| π→π* (E2-Band) | Substituted Benzene Rings | >204 | spcmc.ac.in |

| π→π* (B-Band) | Substituted Benzene Rings | ~250-280 | spcmc.ac.insielc.com |

X-Ray Crystallography for Solid-State Structure Determination (if applicable)

The application of X-ray crystallography to this compound is contingent upon obtaining the compound in a solid, crystalline form. Many organic molecules with similar structures are oils or low-melting solids at room temperature, which makes growing a suitable single crystal challenging. researchgate.net There is currently no publicly available literature reporting the synthesis of a crystalline form of this compound or its subsequent analysis by X-ray crystallography.

Should a crystalline sample be obtained, X-ray diffraction analysis would provide definitive structural information, including:

The precise bond lengths and angles of the entire molecule.

The torsional angles, defining the three-dimensional orientation of the allyl and benzyl groups relative to the central benzene ring.

The intermolecular packing arrangement within the crystal lattice.

Techniques such as slow evaporation of a solvent, vapor diffusion, or cooling crystallization could potentially be employed to obtain single crystals suitable for analysis. jove.com Without a crystal, however, this technique is not applicable.

Computational and Theoretical Studies on O Benzylallylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of o-benzylallylbenzene. These calculations provide detailed information about the distribution of electrons within the molecule and its energetic properties, which are fundamental to understanding its chemical behavior.

One of the key applications of quantum chemical calculations is the determination of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, these calculations can help predict its susceptibility to electrophilic or nucleophilic attack.

Another important aspect is the calculation of the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the aromatic rings and the allyl double bond, indicating these are sites prone to electrophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study bonding and electronic interactions within a molecule. nih.gov NBO analysis can provide insights into hyperconjugative interactions, which are crucial for stabilizing certain conformations. mdpi.com For this compound, NBO analysis could elucidate the interactions between the orbitals of the benzyl (B1604629) group, the allyl group, and the central benzene (B151609) ring, helping to explain its conformational preferences and reactivity patterns.

The following table illustrates the type of data that can be obtained from quantum chemical calculations for this compound:

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability, relevant for reactions with electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability, relevant for reactions with nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies sites for electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Charges | Charge distribution on individual atoms | Provides a detailed picture of the electronic structure. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.goviaanalysis.com These simulations provide a detailed view of the conformational landscape of a molecule, which is the collection of all possible spatial arrangements of its atoms. mdpi.com Understanding the conformational preferences of this compound is crucial as its shape can significantly influence its physical properties and biological activity. plos.org

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their movements. iaanalysis.com By running the simulation for a sufficient length of time, a trajectory of the molecule's conformational changes can be generated. Analysis of this trajectory reveals the most stable (lowest energy) conformations and the energy barriers between them. mdpi.com

For this compound, MD simulations can explore the rotational freedom around the single bonds connecting the benzyl and allyl groups to the central benzene ring. The simulations would likely reveal a number of low-energy conformations determined by the interplay of steric hindrance and weaker intramolecular interactions. plos.org The results can be visualized through plots of energy as a function of dihedral angles, known as conformational energy profiles. plos.org

The insights gained from MD simulations are valuable for understanding how this compound might interact with other molecules, such as enzymes or receptors in a biological context. nih.gov The simulations can also be performed in different solvent environments to understand how the surrounding medium affects the molecule's conformational preferences. mdpi.com

An illustrative table of the kind of data generated from MD simulations for conformational analysis is shown below:

| Parameter | Description | Significance for this compound |

| Conformational Energy Profile | Plot of potential energy versus dihedral angles | Identifies stable conformers and rotational energy barriers. |

| Root Mean Square Deviation (RMSD) | Measure of the average distance between atoms of superimposed conformations | Indicates the stability and convergence of the simulation. ijbiotech.com |

| Radius of Gyration (Rg) | A measure of the molecule's compactness | Provides information on the overall shape and size of different conformers. ijbiotech.com |

| Dominant Conformations | The most frequently observed conformations during the simulation | Represents the most probable shapes of the molecule at a given temperature. |

Prediction of Reaction Outcomes and Selectivity

Computational chemistry offers powerful tools for predicting the outcomes and selectivity of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the most likely reaction pathways and predict the major products.

For reactions like the Diels-Alder reaction, where this compound could potentially act as a dienophile, computational methods can be used to understand the regioselectivity. By calculating the energies of the transition states leading to different regioisomers, it is possible to predict which isomer will be formed preferentially. These calculations often involve density functional theory (DFT), a quantum mechanical modeling method.

Furthermore, computational models can elucidate the role of catalysts in reactions involving this compound. By simulating the reaction with and without a catalyst, researchers can understand how the catalyst lowers the activation energy and influences the stereoselectivity or regioselectivity of the reaction.

The prediction of reaction outcomes is not limited to thermal reactions. Photochemical reactions can also be modeled using time-dependent DFT (TD-DFT) to study the excited-state properties of this compound and predict its behavior upon absorption of light.

Computational Modeling of Catalytic Cycles Involving this compound

Many important organic reactions are catalyzed by transition metal complexes or other catalytic species. Computational modeling is an indispensable tool for elucidating the mechanisms of these catalytic cycles. For reactions involving this compound, such as isomerization, cross-coupling, or metathesis, computational studies can provide a step-by-step understanding of the catalytic process.

For instance, in a hypothetical palladium-catalyzed cross-coupling reaction with an this compound derivative, computational modeling could be used to study the coordination of the substrate to the palladium center, the subsequent oxidative addition, and the final reductive elimination step that forms the product and regenerates the catalyst. These studies can help in the design of more efficient and selective catalysts.

In Silico Approaches to Structure-Activity Relationship (SAR) for this compound Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. In silico SAR, which utilizes computational methods, has become a cornerstone of modern drug discovery and development. iaanalysis.com For this compound and its derivatives, these approaches can be used to predict their potential biological activities and to guide the design of new compounds with improved properties.

One common in silico SAR method is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models are mathematical equations that relate the biological activity of a series of compounds to their physicochemical properties or structural features, known as molecular descriptors. These descriptors can be calculated from the 2D or 3D structure of the molecules and can include properties like molecular weight, lipophilicity (logP), electronic properties, and shape descriptors.

For a hypothetical set of this compound derivatives with known biological activity, a QSAR model could be developed to predict the activity of new, untested derivatives. This allows for the virtual screening of large libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Another important in silico approach is molecular docking. If the three-dimensional structure of a biological target (e.g., an enzyme or a receptor) is known, molecular docking can be used to predict how this compound derivatives will bind to it. Docking algorithms explore the possible binding modes of a ligand within the active site of a protein and estimate the binding affinity. This information is invaluable for understanding the molecular basis of the compound's activity and for designing derivatives with enhanced binding and, consequently, higher potency. iaanalysis.com

Retrosynthetic Analysis for O Benzylallylbenzene Design

Strategic Bond Disconnections in the o-Benzylallylbenzene Framework

The structure of this compound features a benzene (B151609) ring substituted at the ortho positions with a benzyl (B1604629) group and an allyl group. The primary carbon-carbon bonds ripe for disconnection are those connecting each substituent to the aromatic ring. This leads to two principal retrosynthetic strategies.

Disconnection A: Benzyl-Aryl Bond This approach involves cleaving the bond between the benzylic methylene (B1212753) carbon and the aromatic ring. This disconnection suggests a synthetic strategy where a benzyl nucleophile (or electrophile) is coupled with a pre-functionalized allylbenzene (B44316) derivative. The synthons generated are a benzyl cation/anion and an ortho-allylated phenyl anion/cation.

Disconnection B: Allyl-Aryl Bond Alternatively, the bond between the allylic carbon and the aromatic ring can be disconnected. This pathway points toward a synthesis involving the coupling of an allyl nucleophile (or electrophile) with a pre-functionalized benzylbenzene derivative. The corresponding synthons are an allyl cation/anion and an ortho-benzylated phenyl anion/cation.

These disconnections logically lead to the consideration of powerful C-C bond-forming reactions, such as Grignard couplings or palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions. nih.govpearson.comnih.gov

Functional Group Interconversions (FGIs) for Retrosynthetic Pathways

To translate the synthons from the strategic disconnections into real-world chemical equivalents, functional group interconversions (FGIs) are essential. These transformations prepare the substrate for the key bond-forming step.

Following Disconnection A , an ortho-allylated benzene ring requires a functional group to facilitate coupling. A common precursor is an ortho-haloallylbenzene, such as 2-allyl-1-bromobenzene. This halide can be converted into an organometallic reagent for subsequent reaction.

FGI for Grignard Reaction: Conversion of 2-allyl-1-bromobenzene into its Grignard reagent, 2-allylphenylmagnesium bromide, by reacting it with magnesium metal. wikipedia.org This nucleophile can then react with a benzyl electrophile like benzyl bromide. fishersci.canih.gov

FGI for Suzuki Coupling: Conversion of the halide into a boronic acid or ester, such as (2-allylphenyl)boronic acid. This is then coupled with a benzyl halide in the presence of a palladium catalyst. libretexts.org

Following Disconnection B , the ortho-benzylated benzene fragment must be functionalized.

Coupling Precursor: A molecule like 1-benzyl-2-bromobenzene (B3021675) serves as a suitable electrophile. This can be coupled with a nucleophilic allyl source, such as allylmagnesium bromide, which is prepared from allyl bromide and magnesium. wikipedia.orgwikipedia.org

FGIs are also critical for preparing the functionalized benzene rings themselves. For instance, a starting material like (2-bromophenyl)methanol could be used. fishersci.ca The alcohol group can be protected, followed by a cross-coupling reaction to introduce the benzyl or allyl group. A subsequent deprotection and conversion of the alcohol to the other required substituent completes the synthesis.

Convergent vs. Linear Synthesis Strategies for this compound

The assembly of the this compound molecule can be approached from either a linear or a convergent standpoint.

Linear Synthesis: In a linear sequence, the substituents are added to the benzene ring one after the other. For example, one could start with benzene, perform a Friedel-Crafts allylation, followed by functionalization at the ortho position (e.g., bromination), and finally a second coupling reaction to introduce the benzyl group. However, such a route often suffers from poor regioselectivity and harsh conditions. A more controlled linear approach might start with a pre-functionalized material like 2-bromobenzyl bromide. matrix-fine-chemicals.com The benzyl bromide handle could be reacted first, followed by a separate cross-coupling reaction at the aryl bromide position to add the allyl group. This multi-step, one-substituent-at-a-time approach is characteristic of a linear strategy.

Convergent Synthesis: A convergent strategy involves the independent synthesis of two or more complex fragments that are then combined in a final step. This is generally more efficient for a molecule like this compound.

Convergent Path 1: Based on Disconnection A, one fragment would be a benzyl halide (e.g., benzyl bromide), and the other would be an ortho-allylated organometallic compound (e.g., (2-allylphenyl)boronic acid). These two advanced intermediates are then coupled.

Convergent Path 2: Following Disconnection B, an ortho-benzylated aryl halide (e.g., 1-benzyl-2-bromobenzene) is prepared separately and then coupled with an allyl-containing fragment like allylmagnesium bromide. wikipedia.org

Identifying Available Starting Materials for this compound Synthesis

The retrosynthetic analysis highlights several key types of starting materials required for the synthesis of this compound. The selection depends on the specific pathway chosen.

| Fragment Type | Potential Starting Material | Role/Reaction |

| Benzyl Fragment | Benzyl bromide fishersci.canih.govuni.lu | Electrophile in Grignard/Suzuki coupling |

| Benzyl chloride libretexts.org | Electrophile in Heck/Grignard coupling | |

| Benzylmagnesium chloride libretexts.org | Nucleophile in Grignard coupling | |

| Allyl Fragment | Allyl bromide wikipedia.orgwikipedia.org | Precursor for Grignard reagent; electrophile |

| Allylmagnesium bromide wikipedia.orgfishersci.at | Nucleophile in Grignard coupling | |

| Ortho-Substituted Benzene Precursors | 2-Bromobenzyl bromide matrix-fine-chemicals.com | Dually functionalized for sequential couplings |

| (2-Bromophenyl)methanol fishersci.caamericanelements.com | Precursor for functional group interconversion | |

| 2-Bromobenzaldehyde sigmaaldrich.com | Precursor for building either substituent | |

| Phenylacetaldehyde wikipedia.orgfishersci.be | Can be used to construct the benzyl group |

The synthesis would also require reagents common to the chosen coupling method, such as magnesium metal for Grignard reactions or palladium catalysts and bases for Suzuki and Heck reactions. sigmaaldrich.comrose-hulman.eduorganic-chemistry.org

Synthesis and Exploration of O Benzylallylbenzene Derivatives and Analogues

Design and Synthesis of Novel o-Benzylallylbenzene Derivatives

The synthesis of this compound derivatives can be approached through several strategic pathways, primarily leveraging the chemistry of phenols and the versatile Claisen rearrangement. libretexts.orggoogle.com A common strategy involves the allylation and benzylation of a phenolic starting material.

One of the most direct methods to introduce the required ortho-allyl and benzyl (B1604629) functionalities is through the sequential alkylation of a phenol (B47542). For instance, a phenol can be first allylated to form an allyl phenyl ether. Subsequent heating of this ether induces a ccsenet.orgccsenet.org-sigmatropic Claisen rearrangement, which selectively installs the allyl group at the ortho position to the hydroxyl group, yielding an o-allylphenol. libretexts.orgwikipedia.org This intermediate is then primed for the introduction of the benzyl group. The synthesis of this compound itself would logically follow from the benzylation of o-allylphenol.

The Claisen rearrangement is a powerful and well-studied reaction for the specific synthesis of o-allylphenols. libretexts.org The reaction proceeds through a concerted, pericyclic mechanism, ensuring high regioselectivity for the ortho position, provided it is unsubstituted. libretexts.orgwikipedia.org If both ortho positions are blocked, the rearrangement can occur at the para position. wikipedia.org

An alternative approach involves the catalytic allylation of phenols. Transition metal catalysts, including those based on palladium, ruthenium, and iridium, have been shown to effectively catalyze the allylation of phenols. universiteitleiden.nl For example, ruthenium complexes can catalyze the O-allylation of phenols with allyl halides. universiteitleiden.nl Interestingly, in the absence of a base, some ruthenium catalysts can promote C-allylation directly. universiteitleiden.nl Molybdenum-based catalysts have also been employed, with the catalyst precursor influencing the selectivity between O- and C-allylation. beilstein-journals.org

The synthesis of more complex derivatives can be achieved by starting with substituted phenols or by functionalizing the this compound core. For example, derivatives with additional substituents on the benzyl or allyl groups, or on the benzene (B151609) ring itself, can be prepared to explore their chemical space and potential applications. The synthesis of isopropoxy allylbenzene (B44316) derivatives, for instance, has been reported, starting from 4-nitrophenol (B140041) which undergoes allylation, Claisen rearrangement, and reduction of the nitro group, followed by amidation. google.com

A general synthetic scheme for this compound derivatives is presented below:

Scheme 1: General Synthesis of this compound Derivatives

This is a representative scheme and not from a direct source.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological activities of allylbenzene derivatives are often linked to the nature and position of substituents on the aromatic ring. Structure-activity relationship (SAR) studies of analogues of this compound are crucial for understanding how structural modifications influence their biological profiles. While direct SAR studies on this compound are not extensively documented, valuable insights can be gleaned from studies on structurally related compounds such as eugenol, chavicol, and their derivatives. dovepress.comprobes-drugs.org

A study on isopropoxy allylbenzene derivatives as 15-lipoxygenase (15-LOX) inhibitors provides a relevant example. google.com In this study, a series of N-(3-allyl-4-isopropoxyphenyl) amides were synthesized and their inhibitory potency against soybean 15-lipoxygenase was evaluated. The results indicated that the size and nature of the amide substituent significantly impacted the inhibitory activity. For instance, the adamantyl carboxamide derivative showed the highest potency, suggesting that a bulky, lipophilic group at this position is favorable for binding to the enzyme's active site. google.com

Docking studies revealed that the orientation of the allyl and amide moieties within the active site pocket is a key determinant of inhibitory potency. google.com For aliphatic amide analogues, an increase in the size of the amide moiety correlated with increased inhibitory potency. google.com

The SAR of allylbenzene derivatives has also been explored in the context of their antimicrobial properties. For example, 4-allylbenzene-1,2-diol, isolated from Piper betle L., has demonstrated significant antibacterial activity. dovepress.com The presence of the catechol moiety appears to be important for its biological function.

The following table summarizes the inhibitory potency of some isopropoxy allylbenzene analogues against soybean 15-lipoxygenase, illustrating the impact of structural modifications on biological activity.

| Compound | R Group | IC50 (µM) |

| 6a | Cyclopropyl | > 100 |

| 6b | Cyclobutyl | 45.3 ± 4.1 |

| 6c | Cyclopentyl | 21.7 ± 2.5 |

| 6d | Cyclohexyl | 10.9 ± 1.2 |

| 6f | Adamantyl | 1.35 ± 0.1 |

| Data sourced from a study on isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors. google.com |

Applications of this compound and its Derivatives in Organic Synthesis Methodology Development

The unique combination of a reactive allyl group and a sterically demanding, yet potentially functionalizable, benzyl group in an ortho arrangement makes this compound and its derivatives valuable platforms for the development of new synthetic methods.

As Building Blocks in Complex Molecule Synthesis

While specific examples of the use of this compound as a building block in the total synthesis of complex molecules are not widely reported, its structural features suggest significant potential. The allyl group can participate in a wide range of transformations, including olefin metathesis, epoxidation, and various addition reactions. mdpi.comresearchgate.net The benzyl group can be modified or removed, and the aromatic ring can be further functionalized.

The synthesis of carbo- and heteroaromatic compounds often relies on building blocks that can undergo cyclization reactions. mdpi.com o-Allylphenols, key precursors to this compound derivatives, have been used in the synthesis of benzofurans and other heterocyclic systems. mdpi.com For example, a multistep strategy involving Claisen rearrangement followed by ring-closing metathesis (RCM) has been used to synthesize benzofurans, 2H-chromenes, and benzoxepines from substituted allyl aryl ethers. mdpi.com

The development of methods for the synthesis of tetrasubstituted benzenes is an active area of research, and compounds like this compound can be seen as examples of such structures. libretexts.orgCurrent time information in Bangalore, IN. The strategic placement of the allyl and benzyl groups could be exploited in cascade reactions to build complex polycyclic systems.

In the Development of New Synthetic Reactions and Reagents

The reactivity of the allyl group in allylbenzenes has been harnessed to develop new synthetic reactions. For example, palladium-catalyzed regioselective C–H functionalization and annulation reactions of amides with allylbenzenes have been reported for the synthesis of isoquinolinones and pyridinones. researchgate.net This reaction proceeds through a sequence of C(sp²)–H allylation, aminopalladation, β–H elimination, and isomerization. researchgate.net

Furthermore, the C(sp³)–H bonds of the allyl group in allylarenes can be selectively functionalized. A deprotonative cross-coupling process has been developed for the chemo- and regioselective α-arylation of unactivated allylarenes, overriding the more common Heck reaction pathway. ccsenet.org

Laccase-catalyzed oxidation of allylbenzene derivatives offers a green alternative to traditional oxidation methods like ozonolysis. rsc.org This biocatalytic approach can lead to the hydroxylation of the propenyl side chain and subsequent oxidation to form α,β-unsaturated carbonyl compounds or benzaldehyde (B42025) derivatives via oxidative cleavage. rsc.org

The development of cascade reactions involving o-allylphenol derivatives for the synthesis of 2,3-dihydrobenzofurans has also been reported. acs.orgresearchgate.net These reactions can be initiated by light, proceeding under mild conditions and offering access to a range of densely functionalized products. acs.orgresearchgate.net

Potential Role of this compound in Natural Product Synthesis

The allylbenzene motif is present in a variety of natural products with interesting biological activities. researchcommons.org Eugenol and chavicol, for example, are well-known allylbenzene-containing natural products. probes-drugs.org The synthesis of natural products often requires building blocks with specific functional groups that can be elaborated into more complex structures.

While there are no direct reports of this compound being used in the total synthesis of a natural product, its structural components suggest several potential applications. The o-allylphenol core, which is a precursor to this compound, is a key intermediate in the synthesis of various natural products. For instance, the spiroannulation of o-allyl phenols has been utilized in the total synthesis of the protein kinase C inhibitor corallidictyal D. acs.org

The Claisen rearrangement, a key reaction for synthesizing o-allylphenols, is also found in biosynthesis. The chorismate mutase catalyzed Claisen rearrangement of chorismate to prephenate is a crucial step in the biosynthesis of aromatic amino acids. libretexts.org This highlights the relevance of this transformation in the construction of biologically important molecules.

The development of new synthetic methods based on allylbenzene derivatives can also indirectly contribute to natural product synthesis. For example, the transposition of allylic alcohols, a strategy that enhances regio- and stereoselectivity, is a valuable tool for creating diverse molecular scaffolds found in natural products. rsc.org

Given the prevalence of the allylbenzene scaffold in nature and the synthetic versatility of the allyl and benzyl groups, it is conceivable that this compound or its derivatives could serve as valuable intermediates in the future synthesis of novel natural products or their analogues.

Future Research Directions and Outlook

Emerging Methodologies for o-Benzylallylbenzene Synthesis and Reactivity

The synthesis of this compound and its derivatives is benefiting from the broader evolution of synthetic organic chemistry, with a strong emphasis on C–H bond functionalization, photochemistry, and the use of earth-abundant metal catalysts.

Direct C–H Functionalization: A significant frontier is the direct functionalization of the allylic C–H bond, which avoids the need for pre-functionalized substrates. Recent advances include palladium-catalyzed allylic C–H sulfonylation of terminal alkenes, which can be performed either directly or via a one-pot acetoxylation/sulfonylation sequence. researchgate.netuninsubria.it Iridium catalysis has enabled the regioselective allylic C–H sulfamidation of allylbenzene (B44316) derivatives using azides as the nitrogen source, proceeding through a Cp*Ir(III)-π-allyl intermediate. nsf.gov Another innovative approach is the palladium-catalyzed deprotonative cross-coupling process (DCCP) of allylbenzenes with aryl bromides. nih.gov By using a strong base, this method overrides the typical Heck reaction pathway to afford 1,1-diarylprop-2-enes, products that are not accessible via traditional methods. nih.gov

Tandem and Annulation Reactions: Tandem reactions that combine isomerization with C–H activation are emerging as powerful tools. For instance, nickel-catalyzed hydroheteroarylation of allylarenes can be directed to yield either branched or linear products by tuning the catalyst system. nycu.edu.twrsc.org Palladium-catalyzed annulation of allylarenes with internal alkynes represents another promising strategy, proceeding via π-chelation assisted ortho-C–H activation to construct highly substituted naphthalenes. acs.org

Novel Catalytic Systems: Research is continuously exploring new catalytic systems to improve efficiency and selectivity. Cobalt complexes have been shown to catalyze the Z-selective isomerization of terminal alkenes, including allylarenes, to the thermodynamically less favored Z-2-alkenes with high selectivity. nih.gov Furthermore, transition-metal-free approaches are gaining traction. One such method utilizes visible light to promote the reaction between photogenerated aryl radicals (from arylazo sulfones) and allyl sulfones to synthesize substituted allylarenes. acs.org

A summary of emerging synthetic methodologies is presented below:

Interactive Data Table: Emerging Synthetic Methodologies for Allylarenes| Methodology | Catalyst/Reagent | Product Type | Key Feature |

|---|---|---|---|

| Deprotonative Cross-Coupling | Pd-catalyst / Strong Base | 1,1-Diarylprop-2-enes | Overrides Heck pathway, C(sp³)–H arylation. nih.gov |

| Allylic C–H Sulfamidation | Cp*Ir(III)-catalyst / Azide | Branched Allylic Sulfonamides | Exclusive regioselectivity for the branched position. nsf.gov |

| Hydroheteroarylation | Ni-catalyst / AlMe₃ | Branched or Linear Adducts | Switchable regioselectivity. nycu.edu.twrsc.org |

| Annulation with Alkynes | Pd-catalyst | Substituted Naphthalenes | π-Chelation assisted ortho-C–H activation. acs.org |

| Z-Selective Isomerization | Cobalt(I) complex | Z-2-Alkenes | High selectivity for thermodynamically disfavored isomer. nih.gov |

| Photocatalyst-Free Allylation | Visible Light / Arylazo sulfone | Substituted Allylarenes | Metal- and external photocatalyst-free conditions. acs.org |

| Allylic C-H Sulfonylation | Pd(OAc)₂ / Sulfinate anions | Allylsulfones | Direct oxidative C-H functionalization. researchgate.netuninsubria.it |

Unexplored Reaction Pathways and Transformations

While significant progress has been made, many reaction pathways involving this compound remain to be discovered. The unique structural motif of this compound, featuring both an allyl group and a flexible benzyl (B1604629) substituent, offers opportunities for complex and novel transformations.

Intramolecular Cascades: The proximity of the allyl and benzyl groups is ripe for exploitation in intramolecular cascade reactions. Future work could focus on developing catalytic systems that initiate a reaction at one site (e.g., the allyl double bond) which then triggers a subsequent cyclization or rearrangement involving the benzyl group or the adjacent aromatic ring. Palladium-catalyzed annulation reactions of amides and allylbenzenes to form isoquinolinones illustrate the potential of such cascade processes. researchgate.net

Distal C–H Functionalization: While allylic and ortho-aryl C–H activations are known, the selective functionalization of other positions remains a challenge. Methodologies that enable the remote functionalization of the benzylic CH₂ group or other positions on the aromatic rings would open new avenues for creating complex molecular architectures. Palladium-catalyzed distal γ- and ε-benzylation of enones showcases the potential for such remote functionalizations. rsc.org

Radical-Mediated Transformations: The exploration of radical-based reactions is another promising area. For example, the iron-mediated coupling of allylbenzenes with polyhalomethanes under visible light proceeds through a Kharasch addition intermediate followed by an intramolecular Friedel-Crafts alkylation. researchgate.net Investigating new radical initiators and coupling partners for this compound could lead to previously inaccessible structures and reaction pathways.

Tandem Isomerization/Functionalization: Building on known isomerization-functionalization reactions nycu.edu.tw, future research could explore a wider range of nucleophiles and electrophiles that can be incorporated in a tandem sequence. For example, combining the cobalt-catalyzed Z-selective isomerization nih.gov with a subsequent stereoselective functionalization step could provide access to a diverse array of stereodefined products from a single starting material.

Advanced Analytical Techniques for Deeper Understanding

A deeper understanding of the reaction mechanisms, kinetics, and transient intermediates involved in this compound chemistry necessitates the application of advanced analytical techniques.

Hyphenated Techniques: The combination of separation and spectroscopic methods is crucial for analyzing complex reaction mixtures. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for identifying and quantifying products and byproducts in reactions involving substituted allylbenzenes. oup.com More advanced hyphenated methods such as LC-NMR and LC-SPE-NMR, which combine the separation power of HPLC with the structural elucidation capabilities of NMR, could be employed for the unambiguous characterization of novel products and unstable intermediates directly from reaction crudes.

In-situ Spectroscopy: To gain real-time insights into reaction mechanisms, in-situ spectroscopic methods are essential. Techniques like ReactIR (in-situ FT-IR) and in-situ NMR spectroscopy can monitor the concentration of reactants, intermediates, and products as a function of time, providing critical kinetic data and helping to identify transient species that are invisible to offline analysis.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is fundamental for confirming the elemental composition of newly synthesized compounds. mdpi.com Tandem mass spectrometry (MS/MS) can provide structural information by analyzing the fragmentation patterns of ions, which is particularly useful for distinguishing between isomers. The development of ambient ionization techniques, such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART), could allow for the rapid screening of reaction outcomes with minimal sample preparation.